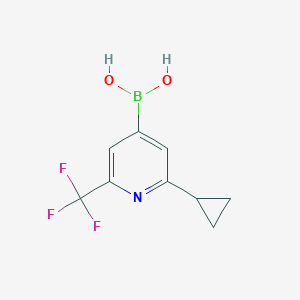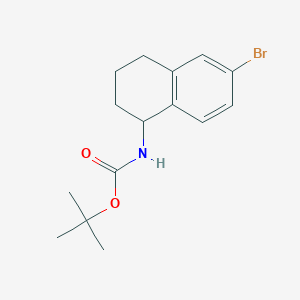
Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, making it a brominated derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the desired position. This is followed by the reaction with carbamic acid and 1,1-dimethylethyl ester under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
化学反応の分析
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The bromine atom and the carbamic acid ester group play crucial roles in these interactions, affecting the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A similar compound without the bromine atom and carbamic acid ester group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Another brominated derivative with different substituents.
Uniqueness
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the bromine atom and the carbamic acid ester group makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-6-4-5-10-9-11(16)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,18) |
InChIキー |
JVUOGOODOLRWDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


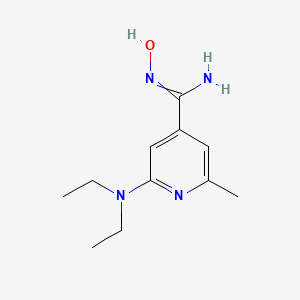
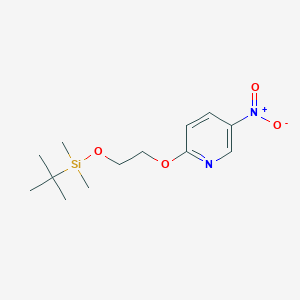
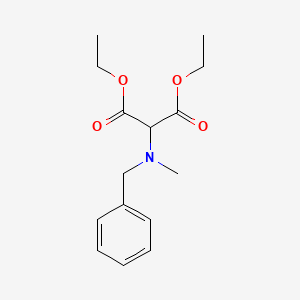
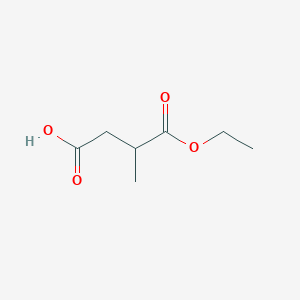

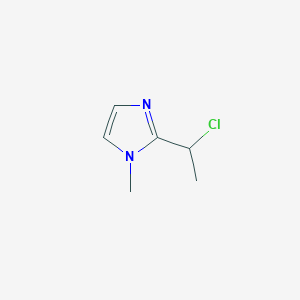
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

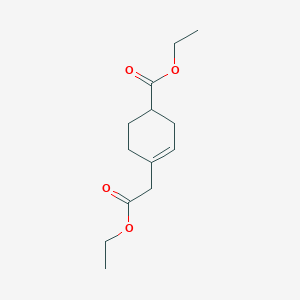
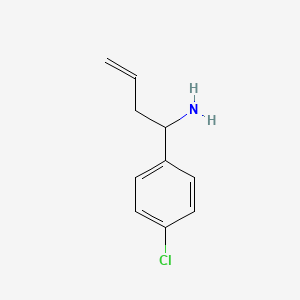
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
